molecular formula C14H11F2N3O3 B5786261 1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea

1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea

Cat. No.: B5786261
M. Wt: 307.25 g/mol
InChI Key: ZRFQPIJXYGKLSW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of difluorophenyl and methyl-nitrophenyl groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea typically involves the reaction of 2,4-difluoroaniline with 2-methyl-3-nitrobenzoyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Safety measures are crucial due to the handling of potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

    Reduction: 1-(2,4-Difluorophenyl)-3-(2-methyl-3-aminophenyl)urea

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2,4-Difluoroaniline and 2-methyl-3-nitroaniline

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl and nitrophenyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-phenylurea
  • 1-(2,4-Difluorophenyl)-3-(2-methylphenyl)urea
  • 1-(2,4-Difluorophenyl)-3-(3-nitrophenyl)urea

Uniqueness

1-(2,4-Difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea is unique due to the presence of both difluorophenyl and methyl-nitrophenyl groups. This combination may result in distinct chemical reactivity and biological activity compared to other urea derivatives.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methyl-3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O3/c1-8-11(3-2-4-13(8)19(21)22)17-14(20)18-12-6-5-9(15)7-10(12)16/h2-7H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFQPIJXYGKLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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